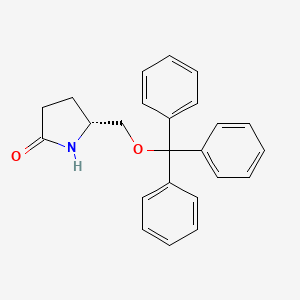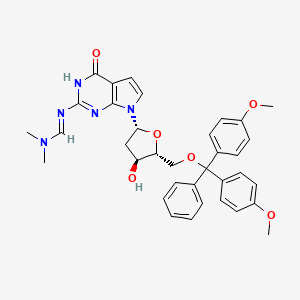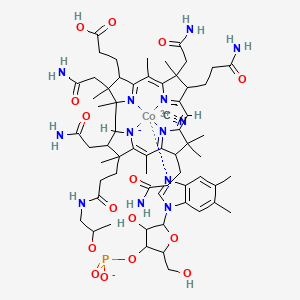![molecular formula C₁₈H₂₂ClNO₃ B1142606 α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol CAS No. 67287-37-0](/img/no-structure.png)
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol, also known as α-CEB, is a chiral amine compound that has been studied for many years due to its potential applications in the pharmaceutical and agricultural industries. α-CEB is a derivative of phenethylamine, a type of amine which is found in many plants and animals. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. α-CEB has also been used in the synthesis of a variety of other compounds, including antifungal agents, insecticides, and other drugs.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol involves the reaction of 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine with benzaldehyde followed by reduction with sodium borohydride.
Starting Materials
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine, Benzaldehyde, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine in methanol., Step 2: Add benzaldehyde to the solution and stir for several hours at room temperature., Step 3: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature., Step 4: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate., Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 6: Concentrate the solution and purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent., Step 7: Recrystallize the product from a mixture of methanol and water., Step 8: Characterize the product by NMR spectroscopy and mass spectrometry.
Mechanism Of Action
The mechanism of action of α-CEB is not entirely understood. However, it is believed to act as a chiral catalyst in the synthesis of pharmaceuticals and agrochemicals. It is thought to catalyze the formation of a chiral center in the target molecule, which is necessary for the synthesis of a variety of drugs and agrochemicals.
Biochemical And Physiological Effects
The biochemical and physiological effects of α-CEB are not well understood. However, it is known that α-CEB can act as a chiral catalyst in the synthesis of pharmaceuticals and agrochemicals, which can have a variety of effects on the body. Additionally, α-CEB has been studied for its potential use in the synthesis of chiral compounds, which can have a variety of effects on the body.
Advantages And Limitations For Lab Experiments
α-CEB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easily accessible. Additionally, α-CEB is stable and can be stored for long periods of time. Furthermore, α-CEB is a chiral compound and can be used to synthesize chiral compounds, which are important for drug development.
One limitation of α-CEB is that it can be toxic if not handled properly. Additionally, it can be difficult to control the reaction conditions when using α-CEB, which can lead to unwanted side products. Furthermore, α-CEB can be difficult to purify and may require multiple steps and multiple reagents.
Future Directions
There are a number of potential future directions for the study of α-CEB. One potential direction is to further investigate the mechanism of action of α-CEB and its potential applications in drug discovery and development. Additionally, further research could be conducted on the synthesis of chiral compounds using α-CEB. Furthermore, further research could be conducted on the biochemical and physiological effects of α-CEB, as well as its potential toxicity. Finally, further research could be conducted on the advantages and limitations of using α-CEB in laboratory experiments.
Scientific Research Applications
α-CEB has been studied extensively in the scientific literature for its potential applications in drug discovery and development. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, insecticides, and other drugs. α-CEB has also been used in the synthesis of a variety of agrochemicals, including herbicides and insecticides. Additionally, α-CEB has been studied for its potential use in the synthesis of chiral compounds, which are important for drug development.
properties
CAS RN |
67287-37-0 |
|---|---|
Product Name |
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol |
Molecular Formula |
C₁₈H₂₂ClNO₃ |
Molecular Weight |
335.83 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)






